molecular formula C15H32O B1208083 3,7,11-Trimethyl-1-dodecanol CAS No. 6750-34-1

3,7,11-Trimethyl-1-dodecanol

Cat. No. B1208083
Key on ui cas rn: 6750-34-1
M. Wt: 228.41 g/mol
InChI Key: HDPUXESLSOZSIB-UHFFFAOYSA-N
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Patent
US08471035B1

Procedure details

Under nitrogen in a 1 liter 3-neck flask equipped with mechanical stirring, Raney Nickel (Raney 2800, Aldrich, 30% slurry in water, 20.4 g) was suspended in ethanol (400 mL). A solution of farnesol (mixture of cis and trans isomers, 25.0 g), in ethanol (75 mL) was added dropwise with a gentle sweep of hydrogen through the reaction mixture, and the mixture was stirred under hydrogen for 144 hours. Hydrogen was then replaced by nitrogen, and under a positive pressure of nitrogen the suspension was filtered through a filter stick. The catalyst was suspended in a small volume of ethanol and the filtration was repeated. Finally the catalyst was suspended in water and the suspension was rejected. The ethanol filtrate was filtered again through celite and the filtrate was concentrated. After extractive work-up using toluene, the residue was distilled under vacuum. The desired product, by 112-115° C., was obtained as a colorless liquid, 22.76 g (88% yield). Mass spec: m/z 226 (M−2)+. Anal. Calcd for C15H32O: C, 78.88%; H, 14.12%. Found: C, 77.90%; H, 14.32%. No hydrocarbon was detected in the fore-run (0.28 g) or distillation residue (0.9 g). The alcohol product was converted to the corresponding bromide, without additional purification.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20.4 g
Type
catalyst
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Four
Yield
88%

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH:3]=[C:4]([CH2:6][CH2:7][CH:8]=[C:9]([CH2:11][CH2:12][CH:13]=[C:14]([CH3:16])[CH3:15])[CH3:10])[CH3:5].[H][H]>[Ni].C(O)C>[CH3:5][CH:4]([CH2:6][CH2:7][CH2:8][CH:9]([CH3:10])[CH2:11][CH2:12][CH2:13][CH:14]([CH3:16])[CH3:15])[CH2:3][CH2:2][OH:1]

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
OCC=C(C)CCC=C(C)CCC=C(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
75 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
20.4 g
Type
catalyst
Smiles
[Ni]
Step Four
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred under hydrogen for 144 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
under a positive pressure of nitrogen the suspension was filtered through a filter stick
FILTRATION
Type
FILTRATION
Details
the filtration
FILTRATION
Type
FILTRATION
Details
The ethanol filtrate was filtered again through celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled under vacuum

Outcomes

Product
Details
Reaction Time
144 h
Name
Type
product
Smiles
CC(CCO)CCCC(CCCC(C)C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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